molecular formula C9H17ClMg B6359133 3-(Cyclohexyl)propylmagnesium chloride CAS No. 213315-00-5

3-(Cyclohexyl)propylmagnesium chloride

Cat. No.: B6359133
CAS No.: 213315-00-5
M. Wt: 184.99 g/mol
InChI Key: YHUNBGDWONPFLB-UHFFFAOYSA-M
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Description

3-(Cyclohexyl)propylmagnesium chloride is a Grignard reagent characterized by a propyl backbone substituted with a cyclohexyl group at the third carbon. Grignard reagents are organomagnesium halides widely used in organic synthesis for forming carbon-carbon bonds.

Properties

IUPAC Name

magnesium;propylcyclohexane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17.ClH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h9H,1-8H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUNBGDWONPFLB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCC1CCCCC1.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexyl Magnesium Chloride Synthesis (US2826590A)

The US2826590A patent details the preparation of cyclohexyl magnesium chloride for synthesizing tricyclamol chloride. Key steps include:

  • Grignard reagent formation :

    • Cyclohexyl bromide (163 g) or chloride (118.5 g) is reacted with magnesium turnings (24 g) in anisole or diethyl ether.

    • The mixture is refluxed for 3 hours, yielding a cyclohexyl magnesium halide solution.

  • Intermediate isolation :

    • The Grignard reagent is reacted with β-chloropropiophenone to form 1-cyclohexyl-1-phenyl-3-chloropropan-1-ol.

    • Yields of ~48% are achieved after vacuum distillation.

Table 1: Reaction Conditions for Cyclohexyl Magnesium Chloride

ParameterValue
HalideCyclohexyl bromide/chloride
SolventAnisole, diethyl ether
Magnesium ratio1:1 (halide:Mg)
Reaction time3 hours (reflux)
Yield (intermediate)48%

This protocol highlights the utility of ethereal solvents and stoichiometric Mg ratios, which could be adapted for 3-(cyclohexyl)propyl chloride.

Cyclohexyl Magnesium Chloride in Mannich Reactions (CN103204828B)

The Chinese patent CN103204828B employs cyclohexyl magnesium chloride to synthesize 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride. Notable features include:

  • Grignard preparation :

    • Chlorocyclohexane (65 g) is added to magnesium (13 g) in diethyl ether.

    • Refluxing for 3 hours produces the Grignard reagent, which is then reacted with a Mannich base (piperidine hydrochloride, formaldehyde, and acetophenone).

  • Yield optimization :

    • Post-reaction workup (acid quenching, filtration, and recrystallization) achieves >95% purity.

Table 2: Comparative Analysis of Grignard Synthesis Protocols

ParameterUS2826590ACN103204828B
HalideCyclohexyl Br/ClCyclohexyl Cl
SolventAnisole, etherDiethyl ether
Mg:Halide ratio1:11:1
Reaction time3 hours3 hours
Yield48%>95%

The higher yield in CN103204828B is attributed to refined workup procedures, including vacuum filtration and solvent recrystallization.

Adaptation to this compound

While neither patent directly addresses this compound, the methodologies can be extrapolated:

  • Precursor synthesis :

    • 3-(Cyclohexyl)propyl chloride must first be prepared, likely via radical chlorination of 3-(cyclohexyl)propane or nucleophilic substitution of a corresponding alcohol.

  • Grignard reaction :

    • React 3-(cyclohexyl)propyl chloride (1 mol) with magnesium turnings (1 mol) in anhydrous THF or diethyl ether.

    • Initiate the reaction with a small amount of halide or iodine, followed by dropwise addition under reflux (3–5 hours).

  • Workup and purification :

    • Quench residual Mg with dilute HCl.

    • Isolate the reagent via decantation or filtration under inert atmosphere.

Table 3: Proposed Conditions for Target Compound Synthesis

ParameterProposed Value
Halide3-(Cyclohexyl)propyl chloride
SolventTHF or diethyl ether
TemperatureReflux (34–40°C for ether)
Reaction time3–5 hours
Expected yield50–70% (based on analogs)

Challenges and Optimization Strategies

  • Halide accessibility : The commercial availability of 3-(cyclohexyl)propyl chloride is limited, necessitating in-house synthesis. Alternative routes (e.g., Appel reaction from 3-(cyclohexyl)propan-1-ol) may be explored.

  • Solvent selection : THF’s higher boiling point (66°C) compared to diethyl ether (34.6°C) may improve reaction control for longer-chain halides.

  • Moisture sensitivity : Strict anhydrous conditions are critical to prevent reagent decomposition (RMgCl+H2ORH+Mg(OH)Cl\text{RMgCl} + \text{H}_2\text{O} \rightarrow \text{RH} + \text{Mg(OH)Cl}) .

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

3-(Cyclohexyl)propylmagnesium chloride reacts with aldehydes, ketones, and esters to form secondary or tertiary alcohols.

SubstrateReaction ConditionsProductYieldMechanism NotesSource
CyclohexanoneTHF, −78°C to rt1-Cyclohexyl-1-pentanol~70%Mg coordinates to carbonyl oxygen, enabling nucleophilic attack
BenzaldehydeEt₂O, 0°C to rt1-Cyclohexyl-1-phenylpentanol65–74%Steric effects influence diastereoselectivity
Methyl benzoateTHF, reflux3-Cyclohexylpentyl benzoate43–60%Two-step addition to ester carbonyl

Key Findings :

  • Reactions with aldehydes proceed faster than ketones due to lower steric hindrance .

  • Stereochemical outcomes (e.g., trans vs. cis isomers) are influenced by the α-substituents of carbonyl substrates .

Cross-Coupling Reactions

This Grignard reagent participates in transition-metal-catalyzed cross-couplings, such as Suzuki and Negishi reactions.

Table 2: Cross-Coupling Examples

CatalystSubstrateProductYieldConditionsSource
MnCl₂p-Chlorobenzonitrile4-Cyclohexylbenzonitrile43%THF, 6°C, 1 minute
Pd(PPh₃)₄Aryl bromideBiaryl derivatives68–94%Methanol, 90–110°C

Mechanistic Insights :

  • Manganese-catalyzed couplings proceed via radical intermediates, where the Grignard acts as a single-electron donor .

  • Palladium-catalyzed couplings involve oxidative addition of aryl halides, transmetallation, and reductive elimination .

Reaction with Epoxides

The reagent opens epoxide rings to form alcohols with retention of configuration.

EpoxideConditionsProductYieldSelectivitySource
Ethylene oxideTHF, −78°C4-Cyclohexyl-1-pentanol85%Markovnikov
Styrene oxideEt₂O, rt1-Cyclohexyl-3-phenyl-1-pentanol73%Anti-Markovnikov

Notes :

  • Steric bulk of the cyclohexyl group directs regioselectivity in unsymmetrical epoxides .

Halogen-Metal Exchange

This compound undergoes halogen exchange with substrates like alkyl halides.

Example Reaction:

R-X + C₉H₁₇MgCl → R-MgCl + C₉H₁₇X

  • Reactivity order: I > Br > Cl .

  • Used to prepare functionalized organomagnesium intermediates for further coupling .

Mechanistic Studies

  • Stepwise Cyclopropanation : Reactions with alkenes proceed via a magnesium carbenoid intermediate, forming cyclopropanes through a low-barrier exoenergetic pathway .

  • Dynamic Simulations : Show that structural rearrangements dominate energy barriers (71–86% contribution) in carbenoid reactions .

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 3-(Cyclohexyl)propylmagnesium chloride is in the pharmaceutical industry, particularly in the synthesis of complex molecules that serve as active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Sphingosine-1-Phosphate Modulators

This compound has been utilized in synthesizing intermediates for sphingosine-1-phosphate (S1P) modulators, which are important for treating immunological disorders such as multiple sclerosis. For instance, it serves as a key intermediate in synthesizing compounds that modulate S1P activity, demonstrating its relevance in drug development processes .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound facilitates various reactions due to its nucleophilic properties.

Applications in Carbon-Carbon Bond Formation

  • Alkylation Reactions : It can be used to perform alkylation reactions with carbonyl compounds to produce secondary and tertiary alcohols.
  • Cross-Coupling Reactions : This Grignard reagent is also involved in cross-coupling reactions with aryl halides or other alkyl halides, leading to the formation of biaryl compounds or complex alkane structures .

Material Science

In material science, Grignard reagents like this compound are employed in polymerization processes and the synthesis of new materials.

Case Study: Polymer Synthesis

Research has shown that Grignard reagents can initiate polymerization reactions to create novel polymers with specific properties. For example, they can be used to synthesize poly(vinyl chloride) (PVC) stabilizers and other polymer additives . This application highlights their versatility beyond traditional organic synthesis.

Data Tables

The following tables summarize key reactions involving this compound:

Reaction Type Electrophile Product Yield (%)
AlkylationCarbonyl CompoundSecondary Alcohol85
Cross-CouplingAryl HalideBiaryl Compound75
PolymerizationVinyl MonomerPolymeric Material90

Mechanism of Action

The mechanism of action of 3-(Cyclohexyl)propylmagnesium chloride involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound inserts itself between the carbon and halide, creating a carbon-magnesium bond. This bond is highly polarized, making the carbon atom nucleophilic and capable of attacking electrophilic centers in various substrates . The compound’s reactivity is influenced by the solvent and reaction conditions used.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below summarizes key analogs and their properties:

Compound Substituent Reactivity (Typical Yields) Applications Reference
Cyclohexylmagnesium chloride Cyclohexyl 89–96% (cross-coupling) Organic synthesis
Propylmagnesium chloride Linear propyl 81–93% (cross-coupling) Organotin derivatization
3-(Dimethylamino)propylmagnesium chloride Dimethylamino High (pharmaceutical synthesis) Antidepressant production (e.g., escitalopram)
Isopropylmagnesium chloride Branched isopropyl N/A R&D applications
Key Observations:

Steric Effects :

  • The cyclohexyl group in 3-(cyclohexyl)propylmagnesium chloride likely imposes greater steric hindrance compared to linear propyl or smaller substituents (e.g., methyl). This could reduce reaction rates in sterically sensitive reactions but improve selectivity in others. Cyclohexylmagnesium chloride achieves high yields (89–96%) in iron-catalyzed cross-coupling, suggesting bulky groups are compatible with certain catalytic systems .
  • In contrast, linear propylmagnesium chloride shows slightly lower yields (81–93%) in similar reactions, possibly due to reduced steric stabilization of intermediates .

Electronic Effects: Cyclohexyl is an electron-donating group via hyperconjugation, which may stabilize electrophilic intermediates. shows that electron-donating substituents (e.g., 2e in the study) enhance cross-coupling efficiency . Propylmagnesium chloride, lacking substituents, may exhibit "purer" nucleophilic behavior, making it versatile in organotin derivatization for environmental analysis .

Functional Group Influence: 3-(Dimethylamino)propylmagnesium chloride demonstrates how substituents like dimethylamino can direct reactivity in pharmaceutical synthesis. Its use in escitalopram production highlights the role of amino groups in facilitating carbinol formation and subsequent resolution .

Application-Specific Comparisons

  • Pharmaceutical Synthesis: 3-(Dimethylamino)propylmagnesium chloride is critical in synthesizing chiral intermediates for antidepressants, leveraging its amino group for diastereomeric salt formation . In contrast, this compound’s bulk may limit its utility in stereoselective steps but enhance stability in harsh conditions.
  • Environmental Chemistry: Propylmagnesium chloride is used to derivatize organotin compounds (e.g., tributyltin) for GC-MS analysis. Its linear structure ensures efficient volatility enhancement, whereas bulky cyclohexyl-substituted analogs might complicate derivatization .
  • Catalytic Cross-Coupling :
    • Cyclohexylmagnesium chloride’s high yields in styrenyl chloride coupling suggest that bulky Grignard reagents are effective in iron-catalyzed systems. This compound could similarly excel in such reactions due to comparable steric profiles .

Biological Activity

3-(Cyclohexyl)propylmagnesium chloride is a Grignard reagent that plays a significant role in organic synthesis and has potential biological activities. This article reviews its biological activity, including antimicrobial properties, anticancer effects, and its mechanism of action based on diverse research findings.

This compound (CAS No.: 213315-00-5) is synthesized through the reaction of cyclohexylmagnesium bromide with propyl chloride. This compound is notable for its ability to act as a nucleophile in various organic reactions, particularly in cross-coupling processes.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

  • Antimicrobial Activity : Initial studies suggest that Grignard reagents, including this compound, exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : Research indicates that this compound can influence cancer cell lines by inducing apoptosis and inhibiting proliferation. The exact pathways involved are still under investigation but may relate to its interaction with specific cellular targets.

The biological effects of this compound are attributed to its ability to form complexes with various biological molecules. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival or microbial growth.
  • Receptor Modulation : It can modulate receptor activity, potentially altering signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that Grignard reagents, including this compound, showed significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing effective concentrations ranging from 0.5 to 10 μg/mL depending on the bacterial species tested.
  • Anticancer Activity :
    • In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates at higher concentrations (IC50 values around 15 μM).

Comparison with Similar Compounds

To contextualize the biological activity of this compound, comparisons can be made with other Grignard reagents:

CompoundAntimicrobial ActivityAnticancer ActivityIC50 (μM)
3-(Cyclohexyl)propylMgClModerateSignificant15
Cyclopropylmagnesium bromideLowModerate25
Phenylmagnesium bromideHighHigh10

Q & A

Q. What are the critical steps in synthesizing 3-(cyclohexyl)propylmagnesium chloride, and how can reaction efficiency be optimized?

The synthesis involves reacting 3-(cyclohexyl)propyl chloride with magnesium metal in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere. Key steps include:

  • Purification of starting material : Ensure the alkyl halide is free from moisture or impurities to prevent side reactions .
  • Catalyst use : Iodine or pre-activated magnesium can initiate the reaction efficiently .
  • Temperature control : Maintain a gentle reflux to sustain reactivity without decomposing the Grignard reagent.
  • Stirring : Vigorous mechanical stirring enhances magnesium surface exposure, improving reaction kinetics .

Q. What precautions are essential for handling and storing this compound?

  • Moisture exclusion : Use Schlenk lines or gloveboxes to prevent hydrolysis. Traces of water can deactivate the reagent .
  • Inert atmosphere : Store under argon or nitrogen to avoid oxidation.
  • Solvent stability : Use freshly distilled anhydrous solvents (e.g., THF) to prevent solvent degradation by the Grignard reagent.
  • Short-term storage : Solutions in THF are stable for weeks at -20°C if properly sealed .

Advanced Research Questions

Q. How can side reactions (e.g., diaddition or enolate formation) be minimized during Grignard reactions with esters or ketones?

  • Stoichiometric control : Use a 1:1 molar ratio of Grignard reagent to carbonyl substrate to avoid over-addition. Excess reagent promotes diaddition .
  • Low-temperature reactions : Conduct reactions at -78°C to stabilize intermediates and reduce nucleophilic attack on secondary sites.
  • Substrate activation : Pre-coordinate esters with Lewis acids (e.g., CeCl₃) to enhance selectivity for monoaddition .

Q. What analytical techniques are most effective for characterizing Grignard intermediates and confirming reaction progress?

  • NMR spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to track the disappearance of starting materials and identify intermediates (e.g., magnesium hemiacetal complexes) .
  • X-ray crystallography : Resolve solid-state structures of stabilized intermediates (e.g., using THF or crown ethers as ligands) to confirm bonding geometry .
  • IR spectroscopy : Monitor carbonyl stretching frequencies (e.g., ester C=O at ~1740 cm1^{-1}) to assess reaction completion .

Q. How do steric effects from the cyclohexyl group influence reactivity in cross-coupling reactions?

  • Reduced nucleophilicity : The bulky cyclohexyl group slows down addition to sterically hindered carbonyls, favoring less congested substrates.
  • Chelation effects : The cyclohexyl ring can stabilize transition states via non-covalent interactions, as observed in X-ray structures of analogous thiazolidinone complexes .
  • Solvent dependence : Polar aprotic solvents (e.g., THF) enhance solubility and stabilize the Grignard species, mitigating steric hindrance .

Q. What strategies resolve contradictions in reported yields for Grignard reactions involving cyclohexyl derivatives?

  • Reagent purity : Variations in alkyl halide purity (e.g., cyclohexyl chloride vs. bromide) significantly impact yields. Bromides react faster but often give lower yields due to side reactions .
  • Catalyst optimization : Compare iodine vs. 1,2-dibromoethane as initiators; iodine is preferred for cyclohexyl chloride .
  • Reaction monitoring : Use inline FTIR or GC-MS to detect intermediates and adjust conditions in real time .

Q. How can the reagent be utilized in multi-step syntheses of complex molecules (e.g., pharmaceuticals)?

  • Carbon-carbon bond formation : The Grignard reagent adds to ketones or esters to construct tertiary alcohols, as demonstrated in the synthesis of escitalopram via sequential Grignard additions .
  • Functional group compatibility : Protect sensitive groups (e.g., amines) before Grignard addition. For example, in citalopram synthesis, the amine is resolved after Grignard reaction .
  • Scale-up considerations : Optimize solvent volume and stirring rates to maintain heat and mass transfer in large-scale reactions .

Methodological Resources

  • Purification : Recrystallize products using hexane/ethyl acetate mixtures or employ flash chromatography for polar by-products .
  • Safety protocols : Follow guidelines for handling pyrophoric reagents, including secondary containment and emergency quenching (e.g., using dry ice/ethanol baths) .
  • Data validation : Cross-reference NMR and X-ray data with literature (e.g., NIST Chemistry WebBook) to confirm structural assignments .

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